2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
CAS No.: 922054-57-7
Cat. No.: VC5415397
Molecular Formula: C19H20N2O5
Molecular Weight: 356.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922054-57-7 |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.378 |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |
| Standard InChI | InChI=1S/C19H20N2O5/c1-21-9-10-25-17-8-3-13(11-16(17)19(21)23)20-18(22)12-26-15-6-4-14(24-2)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | SYMNJFJHNBQSFV-UHFFFAOYSA-N |
| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₂₀N₂O₅, with the IUPAC name 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide. Key structural features include:
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Tetrahydrobenzo[f]oxazepin core: A seven-membered heterocyclic ring containing oxygen and nitrogen atoms.
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Methoxyphenoxy side chain: A para-methoxy-substituted phenoxy group linked via an acetamide bridge.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.378 g/mol |
| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
| InChIKey | SYMNJFJHNBQSFV-UHFFFAOYSA-N |
| PubChem CID | 16826904 |
The SMILES string and InChIKey confirm the spatial arrangement of functional groups, critical for molecular interactions.
Spectral and Crystallographic Data
While crystallographic data for this specific compound are unavailable, analogs like N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (PubChem CID 927433) exhibit planar chromenone systems stabilized by intramolecular hydrogen bonds . Such structural rigidity may suggest similar stability in the tetrahydrobenzo[f]oxazepin core of the subject compound.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typical for acetamide derivatives. A plausible route includes:
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Formation of the tetrahydrobenzo[f]oxazepin core: Cyclization of 2-aminophenol derivatives with keto-esters.
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Acetamide coupling: Reaction of the primary amine on the oxazepin ring with 2-(4-methoxyphenoxy)acetyl chloride.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl acetoacetate, H₂SO₄ | Cyclization to form oxazepin ring |
| 2 | DCC, DMAP, CH₂Cl₂ | Amide bond formation |
Though explicit details are proprietary, these methods align with patented protocols for analogous compounds .
Future Research Directions
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Kinase inhibition assays: Validate Syk or JAK-STAT pathway modulation.
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ADMET profiling: Assess metabolic stability in liver microsomes.
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Crystallography: Resolve 3D structure to guide lead optimization.
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